molecular formula C18H24Cl2N2O B1233351 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone

2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone

Cat. No. B1233351
M. Wt: 355.3 g/mol
InChI Key: GHCCBWMZKJQGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone is a member of acetamides.

Scientific Research Applications

Platelet Aggregation Inhibition

A compound similar to 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets, as observed in human blood platelets and ex vivo in guinea pigs. This finding is crucial for potential medical applications, although subacute toxicity evaluation showed an unfavorable therapeutic ratio (Grisar et al., 1976).

Biotransformation in Drug Synthesis

The compound, as part of its chemical class, is involved in the biotransformation process of creating chiral intermediates for drugs like Miconazole. A specific bacterial strain, ZJPH1806, was effective in transforming a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to its chiral form, demonstrating the potential for such compounds in pharmaceutical manufacturing (Miao et al., 2019).

Synthesis of Antibacterial Compounds

In a study, 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares a similar structure, was synthesized and used to create compounds with potential antibacterial activity. This demonstrates the role of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Pattern Studies

Compounds closely related to this compound are studied for their hydrogen-bonding patterns, important for understanding their chemical behavior and potential applications in material science or molecular engineering (Balderson et al., 2007).

Catalysis in Polymer Synthesis

Another similar compound, {1-{6-((2,6-diisopropylphenyl)-ethaneimidoyl)-2-pyridinyl}-1-ethanone}iron(II) dichloride, has been used as a catalyst for polyethylene synthesis, indicating the role of these compounds in industrial chemistry and material science (Fernandes et al., 2002).

properties

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2

InChI Key

GHCCBWMZKJQGLS-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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